6-Chloro-4-methoxy-N-methylnicotinamide
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Overview
Description
6-Chloro-4-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of nicotinamide and is used as an intermediate in the synthesis of various pharmaceuticals. This compound is known for its applications in the production of anti-inflammatory drugs, anticonvulsants, and other medicinal compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-N-methylnicotinamide typically involves the reaction of 6-chloronicotinic acid with methanol and methylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting ester is then subjected to amidation to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6-Chloro-4-methoxy-N-methylnicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as Nicotinamide N-Methyltransferase (NNMT), which is implicated in various diseases, including cancer and metabolic disorders. By inhibiting NNMT, the compound can modulate metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-methylnicotinamide: This compound shares a similar structure but lacks the methoxy group.
6-Chloro-N-methoxy-N-methylcarboxamide: Another derivative with similar properties but different functional groups.
Uniqueness
6-Chloro-4-methoxy-N-methylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
6-chloro-4-methoxy-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-8(12)5-4-11-7(9)3-6(5)13-2/h3-4H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSPBMCMLPYZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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